Pirlimycin

Catalog No.
S539787
CAS No.
79548-73-5
M.F
C17H31ClN2O5S
M. Wt
411.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pirlimycin

CAS Number

79548-73-5

Product Name

Pirlimycin

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide

Molecular Formula

C17H31ClN2O5S

Molecular Weight

411.0 g/mol

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N

SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Solubility

Soluble in DMSO

Synonyms

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride, pirlimycin, pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer, pirlimycin monohydrochloride, (2R-cis)-isomer, U 57930E, U-57930E

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Description

The exact mass of the compound Pirlimycin is 410.1642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides - Lincomycin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antibacterials for intramammary use -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity

Pirlimycin is an aminopenicillin antibiotic, a class known for its effectiveness against a broad spectrum of bacteria. Scientific research has investigated pirlimycin's activity against various bacterial strains, including:

  • Gram-positive bacteria: Studies have shown pirlimycin's efficacy against Staphylococcus aureus, Streptococcus spp., and Enterococcus spp. [].
  • Gram-negative bacteria: Research suggests pirlimycin's potential for treating infections caused by Escherichia coli and Salmonella spp. [].

These findings highlight pirlimycin's potential as a therapeutic option for various bacterial infections.

Comparison with Other Antibiotics

Research has compared pirlimycin's effectiveness to other antibiotics. Some studies suggest pirlimycin might offer advantages over certain existing drugs, such as:

  • Improved spectrum of activity: Pirlimycin may be effective against some bacteria resistant to commonly used antibiotics [].
  • Favorable pharmacokinetic profile: Research indicates pirlimycin's good absorption and distribution properties within the body.

Pirlimycin hydrochloride is a lincosamide antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in lactating dairy cattle. Its chemical structure is characterized by the formula C17H31ClN2O5SC_{17}H_{31}ClN_{2}O_{5}S and a molecular weight of approximately 410.95 g/mol. The compound operates by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thus disrupting essential cellular processes in susceptible bacteria .

Pirlimycin functions similarly to other lincosamide antibiotics. It binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and ultimately stopping bacterial growth []. This mechanism is particularly effective against Gram-positive bacteria because their cell walls lack a complex outer membrane, allowing easier access to the ribosomes.

Pirlimycin is intended for veterinary use only and should not be administered to humans. Information on its specific toxicity in animals is limited in publicly available research. However, as with other lincosamides, potential side effects in cattle may include gastrointestinal disturbances [].

Typical of lincosamides, including hydrolysis and potential interactions with other compounds. The primary reaction mechanism involves the inhibition of peptidyl transferase activity during protein synthesis. This action is crucial for its antibacterial effectiveness against Gram-positive bacteria, particularly those associated with mastitis .

Pirlimycin exhibits significant biological activity against a range of Gram-positive pathogens, including:

  • Staphylococcus aureus
  • Streptococcus agalactiae
  • Streptococcus dysgalactiae
  • Streptococcus uberis

These pathogens are commonly implicated in clinical and subclinical mastitis cases in dairy cattle. The drug's efficacy is measured using minimum inhibitory concentration (MIC) breakpoints established by standardized procedures, demonstrating its potency in veterinary applications .

The synthesis of pirlimycin involves multiple steps typical of lincosamide antibiotics, starting from readily available precursors. Key steps include:

  • Formation of the Lincosamide Core: This involves the condensation of amino acids and sugar derivatives.
  • Chlorination: Chlorination at specific positions introduces the necessary functional groups.
  • Final Modifications: Structural modifications to enhance stability and bioactivity.

The detailed synthetic route is often proprietary, but general methodologies can be found in pharmaceutical literature focused on antibiotic synthesis .

Pirlimycin is primarily utilized in veterinary medicine for:

  • Treatment of Mastitis: It is indicated for both clinical and subclinical mastitis in dairy cattle.
  • Prevention of Milk Contamination: Due to its use in lactating animals, strict guidelines are established regarding milk disposal during treatment to prevent contamination .

Pirlimycin has been studied for potential drug interactions, particularly with other medications that may affect its pharmacological profile. Notable interactions include:

  • Increased Risk of Methemoglobinemia: When combined with benzyl alcohol and certain other agents, the risk may be heightened.
  • Adverse Gastrointestinal Effects: Common side effects include nausea and vomiting, especially when used in sensitive individuals .

Pirlimycin shares structural and functional similarities with several other lincosamide antibiotics. Here are some comparable compounds:

CompoundStructure TypePrimary UseUnique Features
LincomycinLincosamideVeterinary & Human MedicineBroad-spectrum activity
ClindamycinLincosamideHuman MedicineEffective against anaerobes
ErythromycinMacrolideHuman MedicineUnique mechanism involving ribosomal binding
TylosinMacrolideVeterinary MedicinePrimarily for respiratory infections

Uniqueness of Pirlimycin: Unlike other lincosamides, pirlimycin is specifically tailored for veterinary applications, showing a strong affinity for pathogens associated with bovine mastitis while maintaining a favorable safety profile for livestock .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

410.1642210 g/mol

Monoisotopic Mass

410.1642210 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LM19JT6G5K

Drug Indication

For the treatment of subclinical mastitis in lactating cows due to Gram-positive cocci susceptible to pirlimycin including staphylococcal organisms such as Staphylococcus aureus, both penicillinase-positive and penicillinase-negative, and coagulase-negative staphylococci; streptococcal organisms including Streptococcus agalactiae, Streptococcus dysgalactiae and Streptococcus uberis.

Pharmacology

Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

ATC Code

QJ51FF90

Other CAS

79548-73-5

Wikipedia

Pirlimycin
Dechlorane_plus

Use Classification

Veterinary drugs -> Antibacterials for intramammary use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals

Dates

Modify: 2024-04-14
1: Kulesza SB, Maguire RO, Xia K, Cushman J, Knowlton K, Ray P. Manure Injection Affects the Fate of Pirlimycin in Surface Runoff and Soil. J Environ Qual. 2016 Mar;45(2):511-8. doi: 10.2134/jeq2015.06.0266. PubMed PMID: 27065398.
2: Ray P, Knowlton KF, Shang C, Xia K. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. J AOAC Int. 2014 Nov-Dec;97(6):1730-6. PubMed PMID: 25632451.
3: Jiang W, Beier RC, Luo P, Zhai P, Wu N, Lin G, Wang X, Xu G. Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay. J Agric Food Chem. 2016 Jan 13;64(1):364-70. doi: 10.1021/acs.jafc.5b05711. Epub 2015 Dec 31. PubMed PMID: 26671277.
4: Gillespie BE, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC, Lewis MJ, Ivey SJ, Hallberg JW, Chester ST, Oliver SP. Efficacy of extended pirlimycin hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows. Vet Ther. 2002 Winter;3(4):373-80. PubMed PMID: 12584673.
5: Whittem T. Pharmacokinetics and milk discard times of pirlimycin after intramammary infusion: a population approach. J Vet Pharmacol Ther. 1999 Feb;22(1):41-51. PubMed PMID: 10211716.
6: Middleton JR, Timms LL, Bader GR, Lakritz J, Luby CD, Steevens BJ. Effect of prepartum intramammary treatment with pirlimycin hydrochloride on prevalence of early first-lactation mastitis in dairy heifers. J Am Vet Med Assoc. 2005 Dec 15;227(12):1969-74. PubMed PMID: 16379636.
7: Oliver SP, Gillespie BE, Ivey SJ, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Chester ST, Hallberg JW. Influence of prepartum pirlimycin hydrochloride or penicillin-novobiocin therapy on mastitis in heifers during early lactation. J Dairy Sci. 2004 Jun;87(6):1727-31. PubMed PMID: 15453485.
8: Kulesza SB, Maguire RO, Xia K, Cushman J, Knowlton K, Ray P. Manure Injection Affects the Fate of Pirlimycin in Surface Runoff and Soil. J Environ Qual. 2016 Jul;45(4):1466. doi: 10.2134/jeq2015.06.0266er. PubMed PMID: 27380099.
9: Birkenmeyer RD, Kroll SJ, Lewis C, Stern KF, Zurenko GE. Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. J Med Chem. 1984 Feb;27(2):216-23. PubMed PMID: 6363698.
10: Oliver SP, Almeida RA, Gillespie BE, Ivey SJ, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC. Efficacy of extended pirlimycin therapy for treatment of experimentally induced Streptococcus uberis intramammary infections in lactating dairy cattle. Vet Ther. 2003 Fall;4(3):299-308. PubMed PMID: 15136992.
11: Apparao D, Oliveira L, Ruegg PL. Relationship between results of in vitro susceptibility tests and outcomes following treatment with pirlimycin hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens. J Am Vet Med Assoc. 2009 Jun 1;234(11):1437-46. doi: 10.2460/javma.234.11.1437. PubMed PMID: 19480625.
12: Oliver SP, Headrick SI, Gillespie BE, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Hallberg JW. Intramammary infections in heifers during early lactation following intramammary infusion of pirlimycin hydrochloride or penicillin-novobiocin at the first milking after parturition. J Dairy Res. 2007 May;74(2):211-7. Epub 2007 Jan 17. PubMed PMID: 17227598.
13: Garcia-Rodriguez JA, Garcia-Sanchez JE, Prieto J, Sanchez de S Lorenzo A. Activity of pirlimycin (U57930E) against strains of the Bacteroides fragilis group. Antimicrob Agents Chemother. 1982 Nov;22(5):893-4. PubMed PMID: 7181494; PubMed Central PMCID: PMC185677.
14: Heller DN. Determination and confirmation of pirlimycin residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study. J AOAC Int. 1996 Sep-Oct;79(5):1054-61. PubMed PMID: 8823914.
15: Deluyker HA, Van Oye SN, Boucher JF. Factors affecting cure and somatic cell count after pirlimycin treatment of subclinical mastitis in lactating cows. J Dairy Sci. 2005 Feb;88(2):604-14. PubMed PMID: 15653527.
16: Kopia GA, Driscoll EM, Yeung KF, Lucchesi BR. Antiarrhythmic and cardiovascular actions of the new antibiotic agent pirlimycin adenylate. Pharmacology. 1983;27(5):255-66. PubMed PMID: 6606809.
17: Hornish RE, Roof RD, Wiest JR. Pirlimycin residue in bovine liver--a case of reverse metabolism. Analyst. 1998 Dec;123(12):2463-7. PubMed PMID: 10435279.
18: Shah JA, Weber DJ. High-performance liquid chromatographic assay of pirlimycin in human serum and urine using 9-fluorenylmethylchloroformate. J Chromatogr. 1984 Jul 13;309(1):95-105. PubMed PMID: 6480775.
19: Roy JP, Du Tremblay D, DesCôteaux L, Messier S, Scholl D, Bouchard E. Effect of precalving intramammary treatment with pirlimycin in nulliparous Holstein heifers. Can J Vet Res. 2007 Oct;71(4):283-91. PubMed PMID: 17955903; PubMed Central PMCID: PMC1940276.
20: Thornsberry C, Marler JK, Watts JL, Yancey RJ Jr. Activity of pirlimycin against pathogens from cows with mastitis and recommendations for disk diffusion tests. Antimicrob Agents Chemother. 1993 May;37(5):1122-6. PubMed PMID: 8517701; PubMed Central PMCID: PMC187914.

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